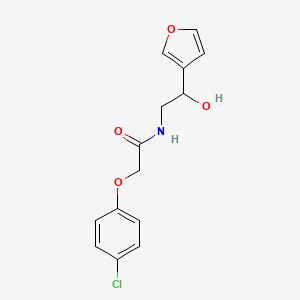
4-((2,4-二甲基苯基)氨基)-1-苯基-1H-吡咯-2(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-((2,4-dimethylphenyl)amino)-1-phenyl-1H-pyrrol-2(5H)-one" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is likely to possess interesting chemical and pharmacological properties due to the presence of substituted phenyl groups and the pyrrole core.
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the formation of the pyrrole ring through various methods, including condensation reactions. For instance, the synthesis of related compounds has been reported through the condensation of aromatic acid chlorides with 4-aminoantipyrine, as seen in the synthesis of fluorescent 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one derivatives . Similarly, Schiff base formation by condensation reactions is a common synthetic route for pyrrole derivatives, as demonstrated in the synthesis of E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy. For example, the molecular structure and spectral analyses of novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile were characterized using these techniques . The molecular geometry and electronic properties can also be studied using quantum chemical calculations, as seen in the analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate .
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the reactivity of the pyrrole nitrogen and the substituents on the phenyl rings can lead to the formation of complexes with metals or other organic compounds. The reactivity can be predicted using local reactivity descriptors such as Fukui functions, which help identify the most reactive sites within the molecule . Additionally, the synthesis of 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines demonstrates the versatility of pyrrole derivatives in forming new heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the pyrrole ring. The presence of dimethyl groups, for example, can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The compound's optical properties, such as fluorescence, can be significant for applications in bioimaging or as a derivatization reagent for analytical purposes, as seen with 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde . The thermodynamic properties can be calculated at different temperatures to understand the stability and reactivity of the compound under various conditions .
科学研究应用
合成和结构性质
研究人员已经开发了合成与“4-((2,4-二甲基苯基)氨基)-1-苯基-1H-吡咯-2(5H)-酮”相关结构的化合物的方法,探索它们的复合物形成和化学性质。例如,Matsuo、Mashima和Tani(2001年)描述了同系和异系2,5-双(N-芳基亚胺甲基)吡咯基钇配合物的选择性形成,表明相关化合物在与金属形成复合物方面的多功能性,这可能在催化或材料科学中有用(Matsuo, Mashima, & Tani, 2001)。
在聚合物科学中的应用
一些衍生物已经被纳入聚合材料中,展示了适用于先进材料应用的独特光学和热性能。例如,Yan等人(2011年)合成了基于一种新型含吡啶的二胺的可溶性聚酰亚胺,展示了它们由于良好的溶解性、热稳定性和机械性能而在高性能聚合物中的潜在用途(Yan et al., 2011)。
传感器应用
研究还探讨了这些化合物在传感器技术中的应用。Soufeena和Aravindakshan(2019年)研究了一种以安替比林为基础的席夫碱作为Fe(III)的比色传感器和Al(III)的“开启”荧光传感器,展示了该化合物在环境监测和分析化学中的潜力(Soufeena & Aravindakshan, 2019)。
荧光增强研究
已经研究了相关化合物的荧光性质,揭示了它们在开发新型荧光材料方面的潜力。Yang、Chiou和Liau(2002年)研究了反式-4-氨基亚苯衍生物的荧光增强,发现N-苯基取代显著影响它们的光化学行为,这可能有助于设计新的光学材料或探针(Yang, Chiou, & Liau, 2002)。
属性
IUPAC Name |
3-(2,4-dimethylanilino)-1-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13-8-9-17(14(2)10-13)19-15-11-18(21)20(12-15)16-6-4-3-5-7-16/h3-11,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNPTNFFGFRVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=O)N(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2548651.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide](/img/structure/B2548653.png)

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2548657.png)
![1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one](/img/structure/B2548658.png)
![N-(5-methylisoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2548660.png)
![(1R*,5S*)-7-benzyl-3-oxa-7-azabicyclo[3.3.0]octan-2-one](/img/structure/B2548662.png)
![N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2548663.png)
![Benzyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2548664.png)
![ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate](/img/structure/B2548665.png)
![[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2548666.png)
